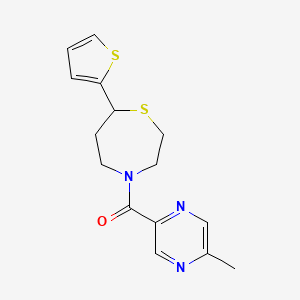

4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2/c1-11-9-17-12(10-16-11)15(19)18-5-4-14(21-8-6-18)13-3-2-7-20-13/h2-3,7,9-10,14H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKYZAFCGMUSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves multiple steps, typically starting with the preparation of the pyrazine and thiophene intermediates. These intermediates are then subjected to a series of reactions to form the final thiazepane ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure Variations

1,4-Thiazepane vs. Piperidine Derivatives

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide (BJ02069): Core: Piperidine (six-membered ring) vs. 1,4-thiazepane (seven-membered ring with sulfur). Substituents: Thiadiazole and thiophene-methyl groups. However, the absence of sulfur in the ring may limit interactions with metal ions in enzyme active sites .

1,4-Thiazepane vs. Benzoxathiine Derivatives

- 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b): Core: Benzoxathiine (fused benzene and oxygen-sulfur ring) vs. monocyclic thiazepane. Substituents: Methoxy and thiophene groups. Impact: The fused aromatic system in benzoxathiine increases planarity, favoring intercalation with DNA or proteins, whereas the flexible thiazepane may adapt better to binding pockets .

Pyrazine Carbonyl vs. Sulfonyl Groups

4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-7-(furan-2-yl)-1,4-thiazepane (BJ02079) :

- (E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane: Substituents: Styrylsulfonyl and chlorophenyl vs. pyrazine and thiophene.

Thiophene vs. Pyridine Derivatives in CDK2 Inhibition

- 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Compound 1) :

Physicochemical and Pharmacokinetic Properties

*Predicted using computational tools (e.g., SwissADME).

Key Findings and Implications

Thiophene Advantage : Thiophene’s electron-rich nature enhances interactions with aromatic residues in targets like CDK2, outperforming furan in analogs such as BJ02079 .

Pyrazine vs. Sulfonyl : The pyrazine carbonyl may provide better hydrogen-bonding capacity than sulfonyl groups, critical for kinase inhibition .

Biological Activity

The compound 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This indicates a complex arrangement involving a thiazepane ring, a pyrazine moiety, and a thiophene substituent.

1. Antioxidant Activity

Research indicates that compounds containing thiazepane and pyrazine structures exhibit notable antioxidant properties. A study demonstrated that derivatives of thiazepane could scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. For instance, similar compounds have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. In vitro studies revealed that certain derivatives exhibited moderate inhibitory activity against this enzyme .

| Compound | Enzyme Inhibition (IC50 μM) |

|---|---|

| 4-(5-Methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane | TBD |

| Febuxostat | 3.6 |

| Other derivatives | 8.1 - 9.9 |

3. Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial efficacy. Preliminary studies suggest that the presence of the thiophene and thiazepane rings enhances the antimicrobial activity against various bacterial strains .

4. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that thiazepane derivatives can exhibit selective cytotoxic effects, making them potential candidates for anticancer drug development . The mechanism of action appears to involve apoptosis induction in cancer cells.

The biological activity of 4-(5-methylpyrazine-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can be attributed to several mechanisms:

- Free Radical Scavenging : The antioxidant properties are likely due to the ability of the thiazepane ring to donate electrons and neutralize free radicals.

- Enzyme Binding : The structural characteristics allow for effective binding to active sites on enzymes such as xanthine oxidase, inhibiting their activity.

- Cellular Uptake : The lipophilic nature of the compound facilitates its penetration into cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have explored the biological activities of related compounds:

- Antioxidant Efficacy : A study published in Journal of Medicinal Chemistry highlighted that thiazepane derivatives demonstrated significant antioxidant activity in DPPH radical scavenging assays .

- Xanthine Oxidase Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters reported IC50 values for related compounds that suggest potential therapeutic applications in conditions like gout and hyperuricemia .

- Antimicrobial Testing : An investigation into the antimicrobial properties of thiophene-containing compounds revealed promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.